Bienvenue dans la boutique en ligne BenchChem!

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide

Molecular weight LC-MS detection impurity profiling

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5, molecular formula C24H24F2N4O5S, molecular weight 518.53 g/mol) is a synthetic process-related impurity of the proton pump inhibitor (PPI) pantoprazole. Chemically designated as 5-(difluoromethoxy)-1-((3,4-dimethoxypyridin-2-yl)methyl)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, this compound belongs to the pantoprazole impurity family and is vendor-classified as Pantoprazole Impurity 3 or Pantoprazole Impurity 20.

Molecular Formula C24H24F2N4O5S
Molecular Weight 518.536
CAS No. 957470-58-5
Cat. No. B586091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
CAS957470-58-5
Synonyms5-(Difluoromethoxy)-1-[(3,4-dimethoxy-2-pyridinyl)methyl]-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole;  Pantoprazole Impurity; 
Molecular FormulaC24H24F2N4O5S
Molecular Weight518.536
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC
InChIInChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3
InChIKeySHIGRQLNJGLOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5): Chemical Class, Impurity Designation, and Procurement Relevance


N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5, molecular formula C24H24F2N4O5S, molecular weight 518.53 g/mol) is a synthetic process-related impurity of the proton pump inhibitor (PPI) pantoprazole [1]. Chemically designated as 5-(difluoromethoxy)-1-((3,4-dimethoxypyridin-2-yl)methyl)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, this compound belongs to the pantoprazole impurity family and is vendor-classified as Pantoprazole Impurity 3 or Pantoprazole Impurity 20 . Unlike the active pharmaceutical ingredient (pantoprazole sodium sesquihydrate, MW 432.37) and the common sulfide intermediate Pantoprazole EP Impurity B (MW ~383), this compound bears a second N-alkylated 3,4-dimethoxypyridinylmethyl substituent at the benzimidazole N1 position, creating a distinct dimer-like architecture that carries unique chromatographic and physicochemical properties essential for impurity profiling in ANDA submissions [2].

Why Pantoprazole Impurity Reference Standards Cannot Be Interchanged: The Case for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5)


Pantoprazole impurity reference standards are not interchangeable because each impurity possesses a unique combination of molecular structure, chromatographic retention behavior, and UV response factor that directly governs its quantification in pharmacopoeial methods [1]. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) monographs specify six distinct impurities (A–F) for pantoprazole sodium, each with defined acceptance criteria and separate reference standards [2]. Substituting N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide with the more common Pantoprazole Sulfide (EP Impurity B, CAS 102625-64-9) or the sulfinyl analog (CAS 957470-59-6) would introduce systematic quantitation errors because these compounds differ in molecular weight (518.53 vs. ~383 vs. 534.53 g/mol), oxidation state at sulfur (sulfide vs. sulfinyl), and the number of dimethoxypyridinylmethyl substituents—all of which alter HPLC retention time, UV absorptivity at the monitoring wavelength (288–290 nm), and mass spectrometric fragmentation patterns [3]. Regulatory submissions (ANDA/DMF) require impurity-specific reference standards with traceable Certificates of Analysis; using an incorrect analog invalidates method validation and may lead to rejection by regulatory agencies [1].

Quantitative Differentiation Evidence for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5) vs. Closest Analogs


Molecular Weight Differentiation of CAS 957470-58-5 vs. Pantoprazole Sulfide EP Impurity B (CAS 102625-64-9): A 35% Increase That Alters Method Sensitivity

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5) exhibits a molecular weight of 518.53 g/mol (C24H24F2N4O5S), which is approximately 35% higher than the simpler Pantoprazole Sulfide EP Impurity B (CAS 102625-64-9; C16H15F2N3O2S, MW ~383 g/mol) [1]. This mass difference arises from the presence of a second N-alkylated 3,4-dimethoxypyridinylmethyl group in CAS 957470-58-5, a structural feature absent in Impurity B . In LC-MS/MS methods, this mass differential translates to distinct precursor-to-product ion transitions that eliminate isobaric interference, enabling unambiguous identification even when the two compounds co-elute under certain chromatographic conditions [1].

Molecular weight LC-MS detection impurity profiling

Structural Isomerism and N-Alkylation Regiochemistry: Why CAS 957470-58-5 Exists as a 1,3-Isomeric Mixture Unlike Single-Position Pharmacopoeial Impurities

N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is commercially supplied as a mixture of 1- and 3-substituted benzimidazole regioisomers, as explicitly noted by multiple reference standard vendors [1]. This isomeric heterogeneity distinguishes it from the pharmacopoeial impurities A–F, which are single defined structures (e.g., Impurity D and F are individually specified 5- and 6-substituted N-methyl regioisomers) [2]. The USP monograph for Pantoprazole Sodium already acknowledges the need for separate identification of regioisomeric impurities through its specification of Test 2 (which covers impurities C, D, E, and F) vs. Test 1 [3]. The 1,3-isomeric mixture nature of CAS 957470-58-5 generates a characteristic dual-peak or split-peak chromatographic signature under optimized HPLC conditions, providing a diagnostic marker that is absent for single-isomer comparators such as Pantoprazole Sulfide Impurity B [1].

Isomeric mixture regiochemistry chromatographic separation

HPLC Purity Specification and Quantitation: 98–99.64% Assay Enabling Accurate Quantification at 0.05–0.10% ICH Thresholds

Commercially available reference standards of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide are supplied with HPLC purity specifications ranging from 95% to 99.64%, as documented by multiple vendors . This high purity is essential because ICH Q3A guidelines mandate identification and qualification of any impurity present at ≥0.10% (for ≤2 g/day dose) or ≥0.05% (for >2 g/day dose) [1]. Using a reference standard of 98%+ purity enables accurate quantitation at these low thresholds with a signal-to-noise ratio sufficient for reliable integration; in contrast, the pharmacopoeial dimer impurity E (a structurally distinct C–C linked dimer, CAS not yet assigned) is controlled to ≤0.03% in the API synthesis, reflecting a fundamentally different control strategy [2]. The high purity of the CAS 957470-58-5 standard supports its use as a primary calibrant for external standard quantitation rather than requiring relative response factor correction, which introduces additional uncertainty for low-level impurities .

HPLC purity reference standard ICH Q3A quantitation limit

Pharmacopoeial Context: CAS 957470-58-5 as a Route-Specific Process Impurity Requiring Test 2 Methodology per USP, Differentiating It from Universal Impurities A and B

The USP monograph for Pantoprazole Sodium explicitly states that the choice between Test 1 and Test 2 for related compounds depends on the synthetic route, and that Test 2 is recommended when impurities C, D, E, and F are potential related compounds [1]. N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5) is a route-dependent process impurity arising from over-alkylation during synthesis—a mechanistic pathway distinct from the oxidation pathway that generates Impurity A (sulfone) and the simple sulfide coupling that generates Impurity B [2]. The correction factors for the six specified pharmacopoeial impurities (A, B, C, D+F, and E) have been experimentally determined as 0.94, 0.93, 0.67, 0.96, and 0.99, respectively, using HPLC at 288 nm [3], demonstrating that each impurity requires its own response factor for accurate quantitation. While CAS 957470-58-5 is not one of the six named pharmacopoeial impurities, its structural relationship to the N-alkylation pathway places it within the scope of Test 2 methodology, and its distinct response factor would need independent determination [1].

USP monograph process impurity synthetic route pharmacopoeial test selection

Chromatographic Differentiation: C24 vs. C16 Core Scaffold Drives Longer Retention and Distinct UV/Vis Absorbance Profile vs. Simple Sulfide Intermediate

The C24H24F2N4O5S scaffold of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide incorporates two aromatic dimethoxypyridine rings, conferring significantly higher hydrophobicity (predicted XLogP3-AA = 4.1) compared to Pantoprazole EP Impurity B (C16H15F2N3O2S, containing a single dimethoxypyridine moiety) [1]. Under reversed-phase HPLC conditions (C18 column, acetonitrile/phosphate buffer gradient), this increased hydrophobicity results in a longer retention time for CAS 957470-58-5 relative to Impurity B and to pantoprazole itself, enabling baseline-resolved separation when using the Ph. Eur. method (290 nm and 305 nm dual-wavelength detection) [2]. The presence of two N-alkylated pyridine chromophores also modifies the UV/Vis absorbance profile, with the compound monitored at 288–290 nm for optimal sensitivity—the same wavelength used for the pharmacopoeial impurities A–F [3]. The predicted vapor pressure and boiling point (approximately 526 °C at 760 mmHg) further differentiate this higher-MW compound from the more volatile simple sulfide intermediate in GC-based analyses, though HPLC remains the primary analytical platform [1].

Reversed-phase HPLC retention time UV detection method development

Optimal Procurement and Application Scenarios for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5)


ANDA Impurity Profiling: Route-Specific Reference Standard for N-Alkylation Impurity Method Validation

Generic pharmaceutical manufacturers pursuing ANDA approval for pantoprazole sodium formulations must demonstrate control of all process-related impurities at or below ICH Q3A thresholds. For synthetic routes involving N-alkylation of the benzimidazole core—particularly processes using excess 2-chloromethyl-3,4-dimethoxypyridine hydrochloride—N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (CAS 957470-58-5) is a potential over-alkylation byproduct [1]. Procuring this compound as a characterized reference standard (≥95% HPLC purity, with full COA including HPLC, MS, and NMR data) enables its use as a system suitability marker to verify chromatographic resolution from pantoprazole and from the six named USP/EP impurities A–F. As the USP monograph explicitly recommends Test 2 methodology when N-alkylated impurities C, D, E, and F are potential related compounds, the availability of this standard supports a comprehensive impurity fate-and-purge assessment for the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers [2].

LC-MS/MS Method Development: Exploiting the m/z 519→? Transition for Highly Selective MRM Quantitation

The distinct molecular ion of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide at m/z 519 [M+H]+ (C24H25F2N4O5S+) is well separated from the molecular ions of pantoprazole (m/z 384) and Pantoprazole Sulfide EP Impurity B (m/z 384) [1]. This mass difference enables development of a highly selective multiple reaction monitoring (MRM) method on triple-quadrupole LC-MS/MS platforms, where the precursor ion at m/z 519 can be fragmented to product ions derived from the two dimethoxypyridine moieties without interference from co-eluting low-MW impurities. Such selectivity is particularly valuable when analyzing stressed degradation samples or complex formulation matrices where UV-based detection at 288–290 nm may suffer from peak overlap [2]. The validated LC-MS/MS method reported for pantoprazole genotoxic impurities achieved sensitivity in the 0.6–10.0 ng/mL range with recoveries of 94.32–107.43% [3], demonstrating the feasibility of extending similar MS-based approaches to this higher-MW impurity for trace-level quantification.

Stability-Indicating Method Validation: Diagnostic Marker for N-Alkylation Degradation Pathways Under Stress Conditions

The isomeric mixture nature of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide (1- and 3-substituted regioisomers) generates a characteristic dual-peak or split-peak pattern under optimized HPLC conditions [1]. This signature serves as a diagnostic marker for forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) designed to validate stability-indicating methods per ICH Q1A(R2). Formation of this impurity under specific stress conditions can reveal N-alkylation degradation pathways that are mechanistically distinct from the oxidative degradation pathway producing Impurity A (sulfone) and the hydrolytic pathway producing Impurity C (thiol) [2]. Stability-indicating Fast LC methods developed for pantoprazole tablet dosage forms have demonstrated effective separation of drug from its degradants and impurities (including related compounds A, B, C, and D&F), establishing a precedent for incorporating additional route-specific markers like CAS 957470-58-5 into extended impurity profiles [3].

Reference Standard Qualification for QC Batch Release Testing: Supporting External Standard Calibration

In quality control laboratories performing batch release testing of pantoprazole sodium API, the use of an impurity reference standard with documented HPLC purity of ≥98% (available from multiple suppliers for CAS 957470-58-5) [1] enables external standard calibration for quantitation without reliance on relative response factors. Published correction factors for pantoprazole-related compounds range from 0.67 (Impurity C) to 0.99 (Impurity E), demonstrating that UV response at 288 nm varies substantially even among structurally related benzimidazole impurities [2]. Without an authentic reference standard for CAS 957470-58-5, laboratories must default to the API as a surrogate calibrant—an approach that introduces systematic bias if the impurity's extinction coefficient differs significantly from that of pantoprazole. The procurement of a characterized standard with full spectroscopic documentation (¹H NMR, ¹³C NMR, HRMS, IR) ensures traceability to the compound's identity and supports compliance with ISO 17025 and ICH Q2(R1) guidelines for analytical method validation [3].

Quote Request

Request a Quote for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.